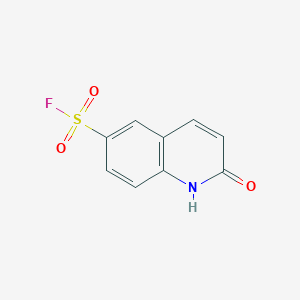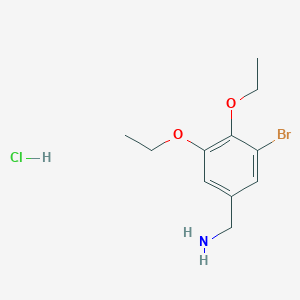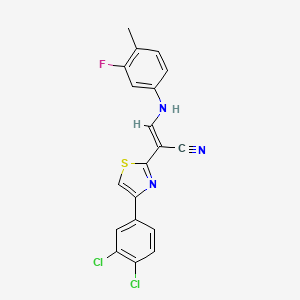
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O3S and its molecular weight is 428.52. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity and Synthesis
6-Fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one and its derivatives are primarily researched for their potent antibacterial activities. The structure-activity relationship (SAR) studies have shown that certain substitutions on the quinolone scaffold significantly enhance antibacterial potency against a broad spectrum of Gram-positive and Gram-negative bacteria. A novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group demonstrated potent activity, highlighting the importance of structural modifications for antibacterial efficacy (Kuramoto et al., 2003). Similarly, synthesis and studies on various antimicrobial agents, including 7-(azole substituted)quinolones, indicate that fluorine substitutions at specific positions can lead to compounds with excellent antibacterial activities and desirable pharmacokinetic profiles (Uno et al., 1987).
Photostability and Biological Activity
The photostability of fluoroquinolones is a critical factor affecting their biological activity and safety. Research on fluoroquinolones substituted at the 8 position has shown that modifications at this site can significantly influence the stability of these compounds against UV irradiation, thus affecting their antibacterial activity and cytotoxicity. The introduction of a methoxy group at the 8 position has been shown to play an important role in enhancing the stability of fluoroquinolones against UV light exposure, making them safer and more effective as antibacterial agents (Matsumoto et al., 1992).
Fluorescence Sensing of Metal Ions
Quinoline derivatives also serve as efficient fluorescence sensors for metal ions, such as Zn2+, in biological and aqueous solutions. The design of chemosensors based on quinoline structures enables the selective detection and quantification of Zn2+ ions, with applications ranging from monitoring zinc concentrations in living cells to assessing water quality. These sensors exhibit remarkable fluorescence enhancement upon binding to Zn2+, providing a valuable tool for environmental and biological analysis (Park et al., 2015).
Propriétés
IUPAC Name |
6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-15-6-4-8-17(10-15)30(28,29)22-14-25(3)20-12-21(19(24)11-18(20)23(22)27)26-9-5-7-16(2)13-26/h4,6,8,10-12,14,16H,5,7,9,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRQMLOYOZATGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC(=C4)C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-methyl-7-(3-methylpiperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine](/img/structure/B2588579.png)
![1-[4-Methyl-2-(4-methylpiperidin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2588580.png)


![1-methyl-2-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2588584.png)

![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2588587.png)
![Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate](/img/structure/B2588591.png)
![1-(benzo[d]oxazol-2-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2588595.png)

![5-methyl-N-phenyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588598.png)
![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2588599.png)